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Sucrose heptastearate - 90567-58-1

Sucrose heptastearate

Catalog Number: EVT-12787127
CAS Number: 90567-58-1
Molecular Formula: C138H260O18
Molecular Weight: 2207.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose heptastearate is a specific type of sucrose fatty acid ester, which is a compound formed by the esterification of sucrose with stearic acid. This compound belongs to a broader class of sucrose esters, which are known for their emulsifying properties and are used in various applications, particularly in the food and cosmetic industries. Sucrose heptastearate is classified as a non-ionic surfactant, making it valuable for its ability to stabilize emulsions and improve texture in formulations.

Source

Sucrose heptastearate is derived from natural sources, primarily through the esterification of sucrose, which is obtained from sugarcane or sugar beets, with stearic acid, a fatty acid commonly found in animal and plant fats. The synthesis process can involve various methods of chemical modification to achieve the desired degree of esterification.

Classification
  • Type: Sucrose fatty acid ester
  • Category: Non-ionic surfactant
  • Functional Group: Esters
Synthesis Analysis

Methods

The synthesis of sucrose heptastearate typically involves the following methods:

  1. Esterification: The primary method involves the reaction of sucrose with stearic acid in the presence of a catalyst, often an acid catalyst like sulfuric acid or an enzyme-based catalyst. This process can be conducted under reflux conditions to facilitate the reaction.
  2. Transesterification: Another method includes transesterifying sucrose with methyl or ethyl esters of fatty acids, using various catalysts to promote the reaction.
  3. Acylation: Direct acylation of sucrose with fatty acid chlorides or anhydrides can also be employed to produce sucrose esters.

Technical Details

The reaction conditions such as temperature, time, and molar ratios of reactants significantly influence the degree of esterification and the purity of the final product. For example, higher temperatures and longer reaction times generally increase the yield of sucrose heptastearate but may also lead to unwanted by-products.

Molecular Structure Analysis

Structure

Sucrose heptastearate consists of a sucrose molecule esterified with seven stearic acid chains. The molecular formula can be represented as C45H84O10C_{45}H_{84}O_{10}, indicating that it contains 45 carbon atoms, 84 hydrogen atoms, and 10 oxygen atoms.

Data

  • Molecular Weight: Approximately 810 g/mol
  • Structural Representation: The structure features a central sucrose unit with seven long hydrophobic stearic acid tails attached via ester linkages.
Chemical Reactions Analysis

Reactions

Sucrose heptastearate can undergo various chemical reactions:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into sucrose and stearic acid under acidic or basic conditions.
  2. Transesterification: It can react with other alcohols or fatty acids to form different esters.
  3. Degradation: Under extreme conditions (high temperature or pH), it may degrade into smaller molecules.

Technical Details

The stability of sucrose heptastearate is influenced by its molecular structure; the long fatty acid chains provide resistance to degradation under normal conditions but may be susceptible to enzymatic hydrolysis.

Mechanism of Action

Process

Sucrose heptastearate functions primarily as an emulsifier due to its amphiphilic nature—having both hydrophilic (sugar) and hydrophobic (fatty acid) components. This allows it to stabilize oil-in-water emulsions by reducing surface tension between immiscible liquids.

Data

The efficiency of emulsification can be quantified using parameters such as:

  • Hydrophilic-Lipophilic Balance (HLB): A measure that indicates the emulsifying properties; values around 6-9 suggest good emulsifying properties for oil-in-water systems.
  • Emulsion Stability Tests: These tests assess how well an emulsion remains mixed over time under varying conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder or solid.
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.
  • Melting Point: Generally ranges between 50°C to 70°C depending on the specific formulation.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to high temperatures and moisture.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis.
Applications

Scientific Uses

  1. Food Industry: Utilized as an emulsifier in various food products, enhancing texture and stability.
  2. Cosmetic Formulations: Acts as a stabilizer in creams and lotions due to its emulsifying properties.
  3. Pharmaceuticals: Used in drug formulations where solubilization and stabilization are required.

Sucrose heptastearate's unique properties make it a versatile compound across multiple industries, contributing significantly to product quality and performance.

Properties

CAS Number

90567-58-1

Product Name

Sucrose heptastearate

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate

Molecular Formula

C138H260O18

Molecular Weight

2207.5 g/mol

InChI

InChI=1S/C138H260O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-125(140)147-121-124-133(151-128(143)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4)136(154-131(146)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)138(155-124,122-148-126(141)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2)156-137-135(153-130(145)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)134(152-129(144)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)132(123(120-139)149-137)150-127(142)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3/h123-124,132-137,139H,8-122H2,1-7H3/t123-,124-,132-,133-,134+,135-,136+,137-,138+/m1/s1

InChI Key

WKTGPVRCJVGUCH-MYELPBIZSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

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